Superior Reduction in Free Thyroxine (FT4) Levels Demonstrated in Meta-Analysis of Randomized Controlled Trials
A 2021 meta-analysis of 16 randomized controlled trials (973 MMI patients, 933 PTU patients) found that MMI achieved significantly greater reductions in FT4 compared to PTU. The weighted mean difference (WMD) for FT4 reduction was -3.613 (95% CI: -5.972 to -1.255, P = 0.003) favoring MMI over PTU [1]. This indicates that for procurement intended for chronic hyperthyroidism management where rapid and sustained FT4 reduction is paramount, MMI demonstrates quantifiably superior efficacy, while PTU may be reserved for scenarios where its unique mechanistic advantages (e.g., peripheral T4-to-T3 conversion blockade) override the need for maximal FT4 suppression.
| Evidence Dimension | Reduction in Free T4 (FT4) levels |
|---|---|
| Target Compound Data | Reference group for WMD calculation (PTU) |
| Comparator Or Baseline | Methimazole (MMI): WMD = -3.613 (95% CI: -5.972 to -1.255) relative to PTU |
| Quantified Difference | MMI achieved significantly greater FT4 reduction than PTU; P = 0.003 |
| Conditions | Meta-analysis of 16 randomized controlled trials including 1906 patients with hyperthyroidism |
Why This Matters
This quantitative efficacy differential informs procurement decisions: MMI should be prioritized for chronic hyperthyroidism management requiring optimal FT4 control, while PTU procurement should be justified by specific mechanistic or safety considerations (e.g., first-trimester pregnancy, thyroid storm) where its unique D1 inhibition confers independent value.
- [1] Zhu W, Wang Z, Li Y, et al. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. Medicine (Baltimore). 2021 Jul 30;100(30):e26707. doi:10.1097/MD.0000000000026707. PMID: 34397708. View Source
